Tiamulin-d10 Hydrochloride
Description
Tiamulin-d10 Hydrochloride is a deuterium-labeled derivative of Tiamulin, a diterpenic antibiotic widely used in veterinary medicine to treat swine infections such as dysentery and enzootic pneumonia . The compound is synthesized by replacing ten hydrogen atoms with deuterium, resulting in a molecular formula of C₂₈H₃₈D₁₀ClNO₄S (or C₂₈H₃₇D₁₀NO₄S·HCl depending on the source) and a molecular weight of 540.26–540.3 g/mol . It serves as a critical internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) for quantifying Tiamulin in biological and environmental samples due to its isotopic purity (>95% HPLC) and stability under analytical conditions .
Properties
CAS No. |
1322626-74-3 |
|---|---|
Molecular Formula |
C28H48ClNO4S |
Molecular Weight |
540.266 |
InChI |
InChI=1S/C28H47NO4S.ClH/c1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)19(4)11-13-28(20(5)25(26)32)14-12-21(30)24(27)28;/h8,19-20,22,24-25,32H,1,9-18H2,2-7H3;1H/t19?,20-,22+,24-,25-,26+,27-,28?;/m0./s1/i2D3,3D3,9D2,10D2; |
InChI Key |
WRHXJTYYMRJQPZ-XAUQTLEFSA-N |
SMILES |
CCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(C1(C2C(=O)CC3)C)C)C)O)(C)C=C.Cl |
Synonyms |
(3aS,4R,5S,6S,8R,9S,9aR,10R)-2-[[2-(Diethylamino-d10)ethyl]thio]acetic Acid 6-Ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl Ester Hydrochloride; SQ-22947-d10; Denagard-d10; Dynamutilin-d10; Tiamutin- |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Deuterium Integration
-
Chlorination : Pleuromutilin undergoes chlorination using thionyl chloride (SOCl₂) in chloroform at 35°C for 2 hours. Deuterated analogs may substitute chloroform with deuterochloroform (CDCl₃) to introduce deuterium at exchangeable hydrogen sites.
-
Thiourea Complexation : The chlorinated intermediate reacts with thiourea in ethyl acetate, forming a thiourea salt. Replacing ethyl acetate with deuterated ethyl acetate (CD₃COOCD₃) facilitates additional deuterium incorporation.
-
Alkylation : The thiourea salt reacts with 2-diethylaminoethanol pre-chlorinated with SOCl₂. Using deuterated 2-diethylaminoethanol (C₄D₁₀NOD) introduces deuterium at the ethyl groups and hydroxyl position.
Key Parameters (Non-Deuterated Benchmark)
| Parameter | Condition | Yield | Purity (HPLC) |
|---|---|---|---|
| Chlorination Temperature | 35°C | - | - |
| Thiourea Reaction Time | 3–5 hours | - | - |
| Final Product Yield | 80–90.9% | 90.9% | >95% |
Deuterated Adaptation : Substituting solvents and reagents with deuterated equivalents typically reduces yields by 5–10% due to kinetic isotope effects, necessitating extended reaction times (e.g., 4–6 hours for chlorination).
Alkaline Hydrolysis Catalyzed Synthesis
CN103450060A discloses a tiamulin synthesis method using aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) as catalysts, bypassing hazardous metallic sodium. This approach is adaptable to deuterium labeling by employing deuterated aqueous bases (NaOD/D₂O or KOD/D₂O).
Reaction Pathway and Deuterium Labeling
-
Base-Catalyzed Coupling : Tosic acid pleuromutilin ester reacts with 2-diethylaminoethanethiol in methylpentanone. Replacing NaOH/KOH with NaOD/KOD in D₂O introduces deuterium at hydroxyl and thiol groups.
-
Solvent Isotope Effect : Using deuterated methylpentanone (C₆D₁₂O) enhances deuterium retention at non-labile positions.
Optimization Metrics (Non-Deuterated Benchmark)
| Parameter | Condition | Yield | Purity (HPLC) |
|---|---|---|---|
| Catalyst Concentration | 15–20% NaOH/KOH | - | - |
| Reaction Temperature | 50–60°C | - | 94.5–95.1% |
| Reaction Time | 60–70 minutes | >90% | - |
Deuterated Adaptation : Catalysis with NaOD/KOD in D₂O requires elevated temperatures (55–65°C) to offset reduced nucleophilicity, extending reaction times to 80–90 minutes.
Hydrochloride Salt Formation
The final step in tiamulin-d10 hydrochloride synthesis involves protonation with HCl gas in anhydrous ethanol. For deuterated analogs, DCl gas in deuterated ethanol (C₂D₅OD) ensures complete deuteration at the amine group.
Crystallization and Purification
Quality Control Metrics
| Parameter | Specification | Method |
|---|---|---|
| Deuterium Incorporation | ≥98% at 10 sites | ¹H-NMR/MS |
| Residual Solvents | <50 ppm (ethanol) | GC-FID |
| Chromatographic Purity | ≥99.0% | HPLC-UV (220 nm) |
Industrial-Scale Production Considerations
Regulatory Compliance
-
ICH Guidelines : Residual solvent limits (e.g., chloroform < 60 ppm) are maintained via wiped-film evaporation.
-
Stability Testing : Accelerated degradation studies (40°C/75% RH) confirm <0.5% deuterium loss over 24 months.
Analytical Validation of Deuterated Products
Mass Spectrometry Characterization
Chemical Reactions Analysis
Deuterium Labeling
-
Step 1 : Preparation of a deuterated precursor (e.g., deuterated 2-diethylamino ethanethiol hydrochloride) via hydrogen-deuterium exchange in deuterated solvents (e.g., D₂O or CD₃OD) .
-
Step 2 : Nucleophilic substitution to replace hydrogen atoms with deuterium at specific positions on the tiamulin backbone, typically using catalysts like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in methylpentanone solvent .
-
Step 3 : Formation of the hydrochloride salt by reacting the deuterated tiamulin base with HCl gas in anhydrous ethanol .
Key Reaction Parameters
| Parameter | Optimal Condition | Source |
|---|---|---|
| Temperature | 50–60°C | |
| Reaction Time | 60–70 minutes | |
| Catalyst | 15–20% NaOH/KOH | |
| Solvent | Methylpentanone | |
| Final Purity (HPLC) | 94.5–95.1% |
Functional Group Transformations
This compound undergoes reactions characteristic of its parent compound, tiamulin:
Esterification
-
Reacts with acetyl chloride in pyridine to form acetylated derivatives, preserving the deuterium label.
-
Example:
Oxidation
-
The 5-keto group in related derivatives (e.g., 1R-Hydroxy-5-keto Tiamulin) undergoes oxidation with KMnO₄ under acidic conditions to form carboxylic acids.
Thiol-Ene Reactions
-
Reacts with electrophilic agents (e.g., maleimides) via its sulfur-containing side chain, enabling conjugation for analytical applications .
Stability and Degradation
This compound exhibits stability under standard laboratory conditions but degrades under extreme conditions:
Thermal Stability
-
Stable up to 150–160°C; decomposition occurs above 200°C, releasing deuterated hydrocarbons and sulfur oxides .
pH Sensitivity
-
Degrades rapidly in strongly acidic (pH < 2) or alkaline (pH > 10) environments, forming pleuromutilin derivatives and deuterated thiols .
Stability Profile
| Condition | Outcome | Source |
|---|---|---|
| pH 2–8 (25°C) | Stable for >12 months | |
| UV Light (254 nm) | Partial photodegradation after 24 hrs | |
| Aqueous Solutions | Hydrolyzes slowly (t₁/₂ = 14 days) |
Role in Analytical Chemistry
This compound participates in isotope dilution assays for precise quantification of tiamulin in biological matrices. Key reactions include:
-
LC-MS/MS Analysis : Forms protonated ions ([M+H]⁺) at m/z 541.3, distinct from non-deuterated tiamulin (m/z 531.3), enabling accurate quantification .
-
Derivatization : Reacts with dansyl chloride to enhance detection sensitivity in fluorescence-based assays.
Industrial-Scale Optimization
Production methods focus on minimizing deuterium loss and maximizing yield:
Scientific Research Applications
Pharmacokinetic Studies
Tiamulin-d10 hydrochloride serves as an internal standard in pharmacokinetic studies to quantify tiamulin levels in biological matrices. The deuterated compound allows for accurate measurement by mass spectrometry, facilitating the understanding of tiamulin's absorption, distribution, metabolism, and excretion (ADME) in animals.
Case Study: Residue Analysis in Animal Tissues
A study analyzed the transfer of tiamulin to animal tissues post-administration. Using liquid chromatography coupled with mass spectrometry (LC-MS), researchers measured the concentration of tiamulin and its metabolites in muscle and liver tissues. The results indicated that the retention times for tiamulin and its metabolite were consistent across samples, demonstrating the reliability of using tiamulin-d10 as an internal standard for quantification purposes .
| Component | Retention Time (min) | Precursor Ion (m/z) | Fragmentary Ions (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| Tiamulin | 9.85 | 494.5 | 191.9; 118.6 | 26 | 29 |
| 8-α-hydroxymutilin | 9.10 | 337.4 | 282.8; 300.8 | 24 | 13 |
Determination of Drug Concentrations
This compound is utilized in studies to determine drug concentrations in biological fluids such as milk and serum. This application is crucial for understanding drug residues in food products from treated animals.
Case Study: Tiamulin Concentration in Sow Milk
A recent study focused on determining tiamulin concentrations in sow milk during treatment periods. Researchers employed ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) to analyze milk samples, demonstrating high sensitivity and specificity for tiamulin detection . The study established calibration curves with low coefficients of variation, indicating reliable methodologies for measuring drug concentrations.
Microbiological Studies
This compound has been investigated for its antimicrobial properties against various pathogens, particularly Gram-positive bacteria. Its efficacy is essential in veterinary medicine to combat infections in livestock.
Research Insights
Research indicates that tiamulin exhibits activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, highlighting its potential use as an alternative treatment option in veterinary settings . The deuterated form aids researchers in tracking the compound's behavior within microbial systems.
Mechanism of Action
Tiamulin-d10 Hydrochloride, like Tiamulin, exerts its effects by binding to the peptidyl transferase center of the 50S ribosomal subunit. This binding inhibits protein synthesis in bacteria, leading to their death. The molecular targets include various bacterial species, particularly those causing respiratory and enteric infections in animals .
Comparison with Similar Compounds
Key Properties:
- CAS Numbers : 1322626-74-3 (primary) and 2750534-93-9 (alternative, supplier-dependent) .
- Storage : Typically stored at +4°C (dry) or -20°C , with stability exceeding four years .
- Deuterium Incorporation: ≥99% deuterated forms (d1–d10), ≤1% non-deuterated (d0) .
Comparison with Similar Compounds
Tiamulin-d10 Hydrochloride belongs to a family of Tiamulin derivatives and stable isotope-labeled antibiotics. Below is a detailed comparison with structurally and functionally related compounds:
Tiamulin (Non-Deuterated)
Key Difference: this compound’s deuterium labeling enables precise quantification in LC-MS by minimizing matrix effects, whereas non-deuterated Tiamulin is used therapeutically .
Tiamulin Fumarate
Key Difference : The fumarate salt enhances bioavailability in veterinary drugs, while the hydrochloride form of Tiamulin-d10 is tailored for analytical workflows .
Tiamulin-13C4 Fumarate
Key Difference : ¹³C labeling is used for metabolic pathway tracing, whereas deuterium labeling (Tiamulin-d10) improves signal resolution in mass spectrometry .
Other Stable Isotope-Labeled Antibiotics
Examples include Thiamphenicol-d3 and Thiolutin , which differ in structure and application:
- Thiamphenicol-d3 : A deuterated broad-spectrum antibiotic used for residue testing in food products .
- Thiolutin : A disulfide-containing antibiotic inhibiting JAMM proteases, unrelated to Tiamulin in mechanism .
Key Contrast : this compound is specific to swine pathogens, whereas Thiamphenicol-d3 targets Gram-negative bacteria, and Thiolutin has anti-angiogenic properties .
Analytical Performance
Comparative Pharmacokinetics
Studies show deuterated and non-deuterated Tiamulin share similar pharmacokinetic profiles, but the labeled form avoids interference from endogenous compounds during analysis .
Notes on Discrepancies and Limitations
- CAS Number Variability: Two CAS numbers (1322626-74-3 and 2750534-93-9) are reported for this compound, likely due to supplier-specific nomenclature. Users should verify batch-specific certificates .
- Storage Conditions : Conflicting recommendations (+4°C vs. -20°C) suggest following manufacturer guidelines to ensure stability .
Biological Activity
Tiamulin-d10 hydrochloride is a deuterium-labeled derivative of tiamulin, a diterpenic antibiotic primarily used in veterinary medicine, especially for swine. This compound is notable for its bacteriostatic properties, targeting various bacterial infections in livestock. The following sections provide a detailed examination of its biological activity, including pharmacokinetics, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₃₈H₃₈D₁₀ClNO₄S |
| Molecular Weight | 540.26 g/mol |
| CAS Number | 1322626-74-3 |
| Melting Point | Not available |
| Density | Not available |
This compound retains the structural characteristics of tiamulin, which is crucial for its biological activity. The deuteration may influence its pharmacokinetic properties, potentially enhancing its therapeutic efficacy and metabolic stability.
Tiamulin exerts its antibacterial effects primarily through the inhibition of protein synthesis in bacteria. It binds to the 50S ribosomal subunit, specifically inhibiting peptidyl transferase activity. This action disrupts bacterial protein synthesis, leading to bacteriostatic effects against a range of pathogens including:
- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus, including methicillin-resistant strains (MRSA).
- Mycoplasma species : Particularly effective against Mycoplasma anatis, with a minimum inhibitory concentration (MIC) reported at 0.06 μg/mL .
Pharmacokinetics
The pharmacokinetic profile of tiamulin-d10 has been studied in various animal models. Key findings include:
- Absorption : Following oral administration, tiamulin reaches peak plasma concentrations (Cmax) within 2 hours.
- Elimination Half-Life : Varies with dosage; for instance, at doses of 30 mg/kg and 60 mg/kg, half-lives were approximately 3.54 hours and 6.34 hours respectively .
- Distribution : High lipid solubility allows extensive distribution throughout tissues, making it effective for treating systemic infections.
Table: Pharmacokinetic Parameters
| Parameter | Dose (mg/kg) | Value |
|---|---|---|
| Cmax | 30 | 0.77 μg/mL |
| 60 | 2.32 μg/mL | |
| Tmax | 30 | 2 h |
| 60 | 2 h | |
| Half-Life (T1/2) | 30 | 3.54 h |
| 60 | 6.34 h |
Case Studies
-
Effectiveness in Swine :
A study demonstrated the efficacy of tiamulin in treating swine dysentery and pneumonia caused by Brachyspira hyodysenteriae and Mycoplasma hyopneumoniae. The treatment resulted in significant improvements in clinical signs and reduced mortality rates among affected animals . -
Pharmacodynamics in Poultry :
Research on tiamulin's effects on poultry indicated that it effectively reduced mycoplasmal infections with a clear dose-response relationship observed in bacterial load reduction over time . The pharmacodynamic modeling suggested optimal dosing strategies to maximize therapeutic outcomes while minimizing resistance development.
Q & A
Q. What analytical techniques are recommended for quantifying Tiamulin-d10 Hydrochloride in biological matrices?
this compound is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Key methodological steps include:
- Internal Standard Calibration : Use Tiamulin-d10 as an internal standard to correct for matrix effects and instrument variability. Prepare calibration curves with serial dilutions of the analyte in relevant biological matrices (e.g., plasma, tissue homogenates) .
- Deuterium Advantage : The deuterium label reduces isotopic interference, improving signal resolution between the analyte and endogenous compounds .
- Validation Parameters : Assess linearity, accuracy, precision, and recovery rates per guidelines such as ICH Q2(R1) .
Q. What experimental controls are essential when using this compound in antimicrobial resistance studies?
Critical controls include:
- Non-Deuterated Tiamulin : Compare efficacy and pharmacokinetics between deuterated and non-deuterated forms to isolate isotope effects.
- Vehicle Controls : Account for solvent interactions (e.g., dimethyl sulfoxide effects on bacterial growth).
- Stability Controls : Monitor degradation under experimental conditions (e.g., temperature, pH) to ensure data reliability .
Q. How is this compound synthesized, and what steps ensure isotopic purity?
Synthesis involves deuterium incorporation at specific positions via catalytic exchange or custom organic synthesis. Key quality checks include:
- Nuclear Magnetic Resonance (NMR) : Verify deuterium placement and purity.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular integrity and isotopic enrichment (>98% purity) .
Advanced Research Questions
Q. How can chromatographic separation be optimized when using this compound as an internal standard?
Optimization strategies include:
- Mobile Phase Adjustments : Test acidic modifiers (e.g., 0.1% formic acid) to enhance ionization and retention time reproducibility.
- Column Selection : Use reversed-phase C18 columns with sub-2µm particles for high-resolution separation.
- Matrix Interference Mitigation : Employ solid-phase extraction (SPE) to remove confounding biomolecules .
Q. What statistical approaches are appropriate for analyzing time-dependent efficacy data of this compound in in vivo models?
- Longitudinal Mixed-Effects Models : Account for individual variability in pharmacokinetic parameters (e.g., half-life, AUC).
- Survival Analysis : Use Kaplan-Meier curves and Cox proportional hazards models to evaluate treatment efficacy in infection models .
- Power Analysis : Predefine sample sizes to ensure statistical robustness, especially in studies with high biological variability .
Q. How can discrepancies in pharmacokinetic data be resolved when using this compound in tracer studies?
Potential causes and solutions include:
- Isotopic Exchange : Validate deuterium stability under physiological conditions via mass spectrometry.
- Metabolic Interference : Compare metabolite profiles of deuterated and non-deuterated forms using high-resolution LC-MS/MS.
- Cross-Validation : Confirm results with orthogonal methods (e.g., radioisotope labeling) .
Q. What are the implications of deuterium isotope effects on the metabolic profiling of this compound?
Deuterium may alter:
Q. How to design a stability-indicating assay for this compound under varying storage conditions?
Follow ICH Q1A(R2) guidelines:
- Stress Testing : Expose the compound to heat (40–60°C), light (UV-vis), and hydrolytic conditions (pH 3–9).
- Degradation Product Analysis : Use HPLC-DAD to resolve and quantify degradation peaks.
- Forced Degradation Kinetics : Calculate rate constants to predict shelf-life .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
